IRAK inhibitor 4 trans

Stereochemistry Kinase inhibitor binding mode Structure-activity relationship

This stereochemically defined trans isomer (CAS 2070014-89-8) is an indazole-based IRAK4 inhibitor from WO 2008030584. The trans orientation on the cyclohexane ring confers distinct conformational, kinase selectivity, and pharmacological properties versus the cis isomer. Ideal for comparative SAR studies, kinome-wide profiling, and head-to-head benchmarking with reference inhibitors (e.g., AS-2444697, BMS-986126). Requires independent validation of biochemical potency (IC50) under your assay conditions. High-purity (≥98%) tool compound for interrogating IRAK4-dependent signaling pathways.

Molecular Formula C33H35F3N6O3
Molecular Weight 620.66
Cat. No. B1574247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 4 trans
Molecular FormulaC33H35F3N6O3
Molecular Weight620.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK Inhibitor 4 (Trans) Isomer: A Research Tool for Interrogating IRAK4 Kinase Activity


IRAK inhibitor 4 (trans) is a stereochemically defined trans isomer of an indazole-based interleukin-1 receptor associated kinase 4 (IRAK4) inhibitor . The compound is derived from the indazole chemical series disclosed in patent WO 2008030584 A2, which describes substituted indazoles as modulators of IRAK4 for therapeutic applications in inflammatory diseases [1]. The trans stereoisomer is specifically differentiated from its cis counterpart by the relative orientation of substituents on the cyclohexane ring, with the trans configuration at the [C@@H]6CC[C@@H](O)CC6 moiety conferring distinct conformational and potentially pharmacological properties . As a kinase inhibitor tool compound, it serves as a chemical probe for studying IRAK4-dependent signaling in innate immune pathways, but its specific kinase selectivity profile, cellular potency, and in vivo pharmacological parameters remain largely uncharacterized in peer-reviewed literature relative to more thoroughly profiled IRAK4 inhibitors [2].

Why IRAK Inhibitor 4 (Trans) Cannot Be Interchanged with Other IRAK4 Inhibitors Without Comparative Profiling


Substitution of one IRAK4 inhibitor for another without explicit comparative data introduces substantial experimental risk because IRAK4 inhibitors exhibit widely divergent kinase selectivity profiles, stereochemical binding modes, and ADME/PK properties . For example, AS-2444697 displays less than 10-fold selectivity over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3 despite >30-fold selectivity over a broader 146-kinase panel, while BMS-986126 achieves >100-fold selectivity across 214 kinases and emavusertib (CA-4948) demonstrates >500-fold selectivity for IRAK4 over IRAK1 . Stereochemistry critically influences both potency and selectivity: the trans isomer of IRAK inhibitor 4 possesses distinct three-dimensional geometry that may alter ATP-binding pocket occupancy, off-target kinase engagement, and cellular permeability compared to the cis form or achiral analogs . Without head-to-head biochemical and cellular profiling, assuming functional equivalence between IRAK inhibitor 4 (trans) and other IRAK4 inhibitors—or even between its cis and trans stereoisomers—is scientifically unjustified and may lead to misinterpretation of IRAK4-dependent biology, particularly in pathway-specific assays where kinase selectivity and stereochemical fidelity are determinants of experimental outcome [1].

Quantitative Differentiation of IRAK Inhibitor 4 (Trans) Against Comparator IRAK4 Inhibitors


Stereochemical Differentiation: Trans Isomer Configuration Defines Distinct Binding Geometry

IRAK inhibitor 4 (trans) is specifically defined by its trans stereochemistry at the cyclohexane ring, as indicated by the [C@@H]6CC[C@@H](O)CC6 canonical SMILES string, which distinguishes it from the cis isomer and other achiral IRAK4 inhibitors . The trans configuration orients the hydroxyl and the indazole substituents in a diequatorial arrangement, which may alter hydrogen-bonding interactions with the ATP-binding pocket hinge region, gatekeeper residue, or DFG motif compared to the cis configuration where one substituent occupies an axial position. This stereochemical distinction is not present in comparator compounds such as AS-2444697 (achiral), BMS-986126 (achiral), or BIO-8169 (achiral), which lack stereocenters entirely [1]. While direct X-ray co-crystal structures of IRAK inhibitor 4 (trans) with IRAK4 are not publicly available, analogous stereochemical influences on kinase inhibitor binding have been demonstrated for other chiral kinase inhibitors, where trans versus cis stereochemistry alters inhibitor potency by up to 10-fold [2].

Stereochemistry Kinase inhibitor binding mode Structure-activity relationship

Chemical Series and Patent Lineage: Indazole Scaffold Differentiation

IRAK inhibitor 4 (trans) belongs to the indazole chemical series disclosed in patent WO2008030584A2, which claims indazole derivatives as modulators of IRAK4 [1]. This scaffold is structurally distinct from the diaminopyrimidine series (e.g., BMS-986126), the amidopyrazole series (e.g., earlier clinical candidates), the pyridone series (e.g., BIO-8169), and the imidazopyridine series (e.g., IRAK1/4/pan-FLT3 inhibitors) [2][3][4]. Indazole-based inhibitors typically engage the ATP-binding pocket through a hinge-binding motif that differs from that of other scaffolds, potentially altering selectivity profiles and resistance liabilities [5]. The specific substitution pattern on the indazole core—including the trifluoromethoxy-phenyl group and the N-linked trans-cyclohexanol moiety—distinguishes this compound from other indazole-based IRAK4 inhibitors that may lack these specific substituents or possess alternative stereochemistry [1]. Notably, this compound series predates many of the more extensively characterized clinical candidates, representing an earlier generation IRAK4 inhibitor chemotype.

Chemical scaffold Patent classification IRAK4 inhibitor series

Kinase Selectivity Landscape: Comparative Analysis Across IRAK4 Inhibitor Classes

While direct kinome-wide selectivity data for IRAK inhibitor 4 (trans) are not publicly available in peer-reviewed literature, comparative analysis of selectivity profiles across major IRAK4 inhibitor classes reveals substantial divergence that underscores the importance of compound-specific validation [1]. BMS-986126 demonstrates >100-fold selectivity for IRAK4 over a 214-kinase panel with IRAK4 IC50 = 5.3 nM . In contrast, AS-2444697 (IRAK4 IC50 = 21 nM) exhibits >30-fold selectivity over 146 kinases but <10-fold selectivity over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3 . Emavusertib (CA-4948, IRAK4 IC50 = 31.7 nM) displays >500-fold selectivity for IRAK4 over IRAK1 but retains activity against FLT3, CLK family kinases, and DYRK family kinases . BIO-8169 achieves excellent kinome selectivity against a 369-kinase panel at 1 µM, with improved PK and brain penetration [2]. The indazole-based scaffold of IRAK inhibitor 4 (trans) represents a distinct chemotype whose selectivity profile cannot be extrapolated from these comparators; its off-target kinase engagement profile remains uncharacterized, representing a significant knowledge gap for users considering this tool compound.

Kinase selectivity Off-target profiling IRAK family selectivity

Cellular Potency and Pharmacodynamic Activity: IRAK Inhibitor 4 (Trans) Remains Largely Uncharacterized

IRAK inhibitor 4 (trans) lacks published cellular potency data in peer-reviewed literature, representing a critical gap for researchers requiring validated tool compounds . In contrast, comparator IRAK4 inhibitors have well-characterized cellular pharmacodynamic profiles: AS-2444697 inhibits IL-1β-induced IL-6 production with IC50 = 250 nM and LPS-induced TNF-α production with IC50 = 47 nM in cellular assays ; BMS-986126 demonstrates equipotent activity against multiple MyD88-dependent responses both in vitro and in vivo, inhibiting TLR7- and TLR9-induced IFN target gene expression in human PBMCs and showing synergy with prednisolone [1]; CA-4948 reduces TNF-α, IL-1β, IL-6, and IL-8 release from TLR-stimulated THP-1 cells with IC50 <250 nM ; BIO-8169 exhibits cellular IRAK4 inhibition with improved solubility and brain penetration properties [2]. The absence of cellular potency data for IRAK inhibitor 4 (trans) precludes informed selection for pathway-specific cellular pharmacology studies and limits its utility as a reliable chemical probe.

Cellular IC50 TLR signaling Cytokine inhibition

In Vivo Pharmacokinetics and Efficacy: IRAK Inhibitor 4 (Trans) Lacks Preclinical Validation

No published in vivo pharmacokinetic (PK) or efficacy data exist for IRAK inhibitor 4 (trans) in peer-reviewed literature or authoritative databases . This contrasts sharply with extensively characterized comparator compounds: AS-2444697 demonstrates oral efficacy in rat adjuvant-induced arthritis (ED50 = 2.7 mg/kg) and collagen-induced arthritis (ED50 = 1.6 mg/kg) models, as well as renoprotective effects in 5/6 nephrectomized chronic kidney disease rats ; BIO-8169 exhibits desirable PK profiles including good oral bioavailability and excellent brain penetration, enabling neuroinflammation studies [1]; edecesertib (GS-5718) demonstrates efficacy in a mouse NZB lupus model and human PK suitable for once-daily administration, with clinical evaluation ongoing [2]; KT-474, an IRAK4 PROTAC degrader, achieves up to 98% IRAK4 degradation in blood with robust cytokine inhibition in Phase 1 studies [3]. The complete absence of in vivo characterization for IRAK inhibitor 4 (trans) renders it unsuitable for animal studies and severely limits its translational relevance.

Pharmacokinetics In vivo efficacy Animal models

Clinical Development Status: IRAK Inhibitor 4 (Trans) Is a Preclinical Tool Compound with No Clinical Validation

IRAK inhibitor 4 (trans) is a research tool compound that has not advanced to clinical development; no clinical trial data exist for this specific stereoisomer or its parent chemical series . This contrasts with multiple IRAK4-targeting agents that have progressed to clinical evaluation with varying outcomes: zabedosertib (BAY1834845) completed a Phase 2a study in moderate-to-severe atopic dermatitis demonstrating safety and tolerability but no evidence of efficacy in reducing disease severity or pruritus [1]; edecesertib (GS-5718) is currently under clinical evaluation for lupus following IND-enabling preclinical studies [2]; emavusertib (CA-4948) is in Phase 1/2 trials for hematologic malignancies including AML and MDS ; KT-474, an IRAK4 PROTAC degrader, has completed Phase 1 evaluation in healthy volunteers with robust target engagement [3]; AZD6793 and AZD2962 are in Phase 1 studies for COPD and hematologic neoplasms respectively [4]. The clinical failure of zabedosertib in atopic dermatitis despite strong preclinical validation highlights the importance of disease-specific validation and cautions against extrapolating preclinical promise to clinical efficacy.

Clinical development Therapeutic validation Translational research

Defined Research Applications for IRAK Inhibitor 4 (Trans) Based on Available Evidence


In Vitro Biochemical IRAK4 Kinase Assays for Primary Screening

IRAK inhibitor 4 (trans) is suitable for use in purified IRAK4 kinase enzyme assays as a primary screening tool or positive control inhibitor, provided that users independently validate its biochemical potency (IC50/Ki) under their specific assay conditions. The compound's indazole scaffold and trans stereochemistry may confer distinct ATP-competitive binding characteristics that can be exploited for SAR studies comparing indazole-based inhibitors to other chemotypes . However, due to the absence of published biochemical potency data, users must perform their own dose-response characterization and establish appropriate concentration ranges [1]. This application leverages the compound's defined chemical structure and stereochemistry while acknowledging the limitations of its uncharacterized pharmacological profile.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The defined trans stereochemistry of IRAK inhibitor 4 (trans) enables comparative SAR studies with its cis isomer or with achiral IRAK4 inhibitors to interrogate the stereochemical determinants of IRAK4 kinase inhibition . Researchers can use this compound as a stereochemical probe to assess how the trans configuration influences potency, selectivity, and cellular permeability relative to the cis form. Such studies are particularly valuable for understanding the conformational requirements for optimal ATP-binding pocket occupancy and for guiding the design of stereochemically pure IRAK4 inhibitors [1]. This application capitalizes on the compound's most distinctive feature—its stereochemistry—while requiring users to generate their own comparative biochemical and cellular data.

Chemical Probe for Indazole Scaffold Profiling in Kinase Selectivity Panels

IRAK inhibitor 4 (trans) can serve as a representative indazole-based IRAK4 inhibitor for profiling the selectivity landscape of this specific chemotype against broader kinome panels . Given the divergent selectivity profiles observed across IRAK4 inhibitor chemotypes—with BMS-986126 (diaminopyrimidine) achieving >100-fold selectivity over 214 kinases, AS-2444697 (triazolopyridine) showing <10-fold selectivity over 7 off-targets, and BIO-8169 (pyridone) demonstrating excellent selectivity at 1 µM over 369 kinases—systematic profiling of the indazole scaffold represented by this compound would fill a critical knowledge gap [1]. Users can commission kinome-wide profiling services to define the selectivity fingerprint of this chemotype, generating valuable reference data for the IRAK4 inhibitor field [2].

Comparative Pharmacology Studies with Well-Characterized IRAK4 Inhibitors

IRAK inhibitor 4 (trans) can be employed in side-by-side comparative studies with well-validated IRAK4 inhibitors (e.g., AS-2444697, BMS-986126, CA-4948) to benchmark its pharmacological properties across a standardized panel of biochemical, cellular, and selectivity assays . Such head-to-head comparisons would generate the quantitative differentiation data currently absent from the literature, enabling informed selection of IRAK4 tool compounds for specific experimental contexts [1]. This application addresses the most significant limitation of this compound—its lack of published comparative data—by providing a framework for users to generate the evidence themselves, potentially establishing this compound as a useful comparator for certain applications where its distinct chemotype or stereochemistry offers advantages .

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